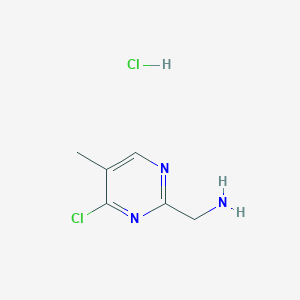![molecular formula C23H22ClNO B12637726 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one CAS No. 920276-39-7](/img/structure/B12637726.png)
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is a complex organic compound that features a cyclohexanone core substituted with a naphthyl group and a 4-chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyl Intermediate: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 4-chloroanilino group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-chloroaniline with an appropriate electrophile, often under basic conditions.
Cyclohexanone Derivative Formation: The final step involves the condensation of the naphthyl intermediate with the 4-chloroanilino intermediate in the presence of a base to form the desired cyclohexanone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include naphthyl ketones or carboxylic acids.
Reduction: Products include naphthyl alcohols.
Substitution: Products vary depending on the nucleophile used, such as naphthyl amines or thiols.
Scientific Research Applications
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone: Similar structure but with a propanone core instead of a cyclohexanone core.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthyl group and exhibits similar chemical properties.
Uniqueness
2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
920276-39-7 |
|---|---|
Molecular Formula |
C23H22ClNO |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-[(4-chloroanilino)-naphthalen-1-ylmethyl]cyclohexan-1-one |
InChI |
InChI=1S/C23H22ClNO/c24-17-12-14-18(15-13-17)25-23(21-9-3-4-11-22(21)26)20-10-5-7-16-6-1-2-8-19(16)20/h1-2,5-8,10,12-15,21,23,25H,3-4,9,11H2 |
InChI Key |
WKSDGXWJJDQZID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


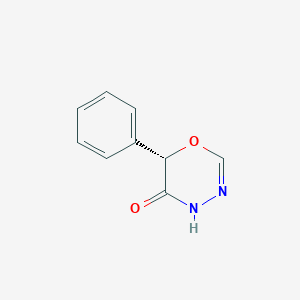
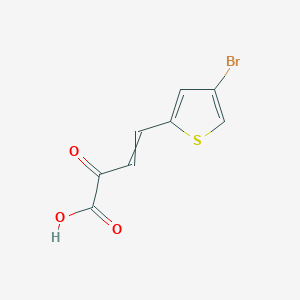
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
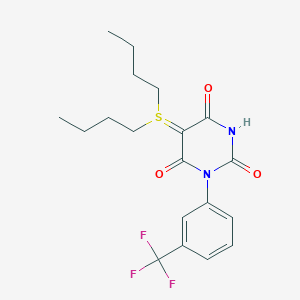
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
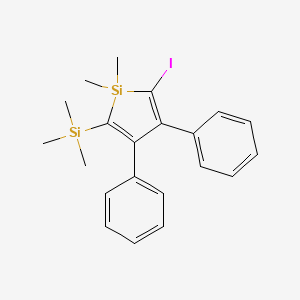
![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
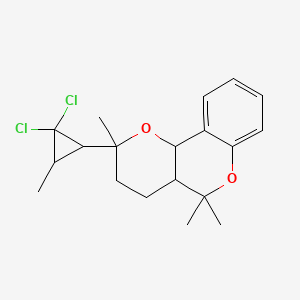

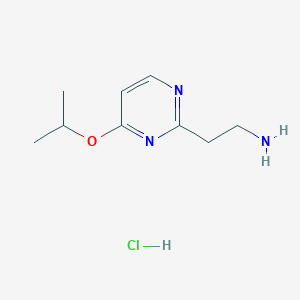
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
![1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
